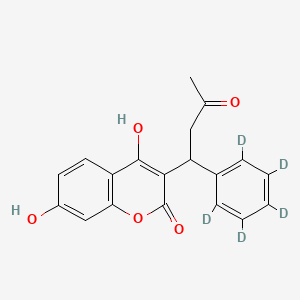

Phenyl-d5-7-hydroxywarfarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFYEJMLNMTTJA-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=C(C=C3)O)OC2=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746669 | |

| Record name | 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94820-65-2 | |

| Record name | 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl-D(5)-hydroxywarfarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role of Phenyl D5 7 Hydroxywarfarin As a Stable Isotope Labeled Internal Standard Sil is

Principles of Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized for its high accuracy and precision in quantifying compounds in complex mixtures. nih.govnist.gov The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte (the compound of interest) to a sample. researchgate.net This labeled compound, such as Phenyl-d5-7-hydroxywarfarin, serves as an internal standard (IS).

The key to IDMS is that the stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (like deuterium). scioninstruments.com When the sample is analyzed using mass spectrometry, the instrument can distinguish between the native analyte and the labeled internal standard based on their mass-to-charge (m/z) ratios. creative-proteomics.com

The quantification is based on the ratio of the signal intensity of the analyte to that of the known amount of the internal standard. creative-proteomics.com Because the analyte and the internal standard behave almost identically during sample preparation (extraction, purification) and analysis (chromatography, ionization), any sample loss or variation in instrument response affects both compounds equally. scioninstruments.comtexilajournal.com This co-elution and similar behavior effectively cancel out variability, leading to highly reliable and reproducible quantitative results. texilajournal.com This makes IDMS particularly valuable in bioanalysis, where complex biological matrices like plasma or urine can interfere with measurements. clearsynth.comnih.gov

Advantages of Deuteration for Analytical Accuracy and Precision

The use of deuterated compounds, where hydrogen atoms are replaced by deuterium (B1214612) (a stable isotope of hydrogen), as internal standards offers several distinct advantages in mass spectrometry-based quantification. clearsynth.com

Minimized Chromatographic Shift: Deuterated standards have chemical and physical properties that are very similar to their non-deuterated counterparts. This results in nearly identical retention times during liquid chromatography (LC), meaning they co-elute with the analyte. texilajournal.com This is a significant advantage over using a different chemical compound as an internal standard, which may elute at a different time and be affected differently by the sample matrix. nih.gov

Correction for Matrix Effects: Biological samples are complex and contain many substances that can either suppress or enhance the ionization of the analyte in the mass spectrometer's source—a phenomenon known as the "matrix effect". clearsynth.comnih.gov Because the deuterated internal standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, thus correcting for these interferences and improving analytical accuracy. scioninstruments.comclearsynth.com

Improved Precision and Reproducibility: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the precision and reproducibility of the analytical method. texilajournal.comnih.gov This is reflected in the low coefficient of variation (CV) values for accuracy and precision seen in validated bioanalytical methods. nih.gov

Enhanced Specificity: The use of tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions for both the analyte and the deuterated standard provides a high degree of specificity. nih.gov This ensures that the instrument is measuring only the compounds of interest, free from interference from other sample components.

Applications in the Quantification of Warfarin (B611796) and its Metabolites in Biological Matrices

This compound, along with other deuterated standards like warfarin-d5 (B562945), is instrumental in the development and validation of sensitive and specific analytical methods for monitoring warfarin and its various metabolites. veeprho.comnih.gov These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for pharmacokinetic studies, understanding drug metabolism, and therapeutic drug monitoring, given warfarin's narrow therapeutic window. ku.edu

Researchers have developed numerous LC-MS/MS methods to simultaneously quantify warfarin enantiomers (R- and S-warfarin) and their hydroxylated metabolites, including 4'-, 6-, 7-, 8-, and 10-hydroxywarfarin (B562548), in biological matrices like human plasma and urine. nih.goveurjchem.comnih.gov In these assays, a deuterated internal standard is added to the biological sample at the beginning of the preparation process, which often involves protein precipitation or liquid-liquid extraction. nih.govnih.govmdpi.com

The use of these stable isotope-labeled internal standards allows for the achievement of low limits of quantification and high accuracy. For instance, validated methods can accurately measure warfarin metabolite concentrations in the low ng/mL range in plasma and urine. nih.govnih.gov The data from these studies consistently demonstrate excellent linearity, accuracy, and precision, meeting the stringent requirements of regulatory bodies like the FDA. nih.govmdpi.com

Below are examples of performance data from validated bioanalytical methods using deuterated internal standards for the analysis of warfarin and its metabolites.

Table 1: Performance Characteristics of an LC-MS/MS Method for Warfarin Metabolites in Human Plasma Data derived from a study quantifying multiple warfarin metabolites using a deuterated internal standard.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |

| S-7-hydroxywarfarin | 0.04 - 50 | ~0.04 | 92.3 - 99.5 | 0.4 - 4.9 |

| (9R;10S)-10-hydroxywarfarin | 0.04 - 50 | ~0.04 | 92.3 - 99.5 | 0.4 - 4.9 |

| Source: Data synthesized from findings reported in a study on the simultaneous quantification of warfarin enantiomers and metabolites. nih.gov |

Table 2: Performance Characteristics of an LC-MS/MS Method for Warfarin Enantiomers in Rat Plasma Data from a validated method for pharmacokinetic studies.

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Warfarin Enantiomers | 10.0 - 8000 | 10.0 |

| 7-OH-warfarin Enantiomers | 1.00 - 800 | 1.00 |

| 10(R)-OH-warfarin Enantiomers | 1.00 - 800 | 1.00 |

| Source: Data synthesized from findings reported in a study on the simultaneous characterization of warfarin and its metabolites. nih.govmdpi.com |

These applications underscore the indispensable role of this compound and similar deuterated standards in enabling robust and reliable bioanalysis, which is fundamental to advancing our understanding of drug disposition and ensuring patient safety.

In Vitro Metabolic Investigations Utilizing Phenyl D5 7 Hydroxywarfarin

Characterization of Cytochrome P450 (CYP) Enzyme Activities

The metabolism of warfarin (B611796) is a complex process involving multiple cytochrome P450 enzymes that act on its two enantiomers, S-warfarin and R-warfarin. In vitro studies using human liver microsomes and recombinant CYP enzymes are essential for dissecting the specific contributions of each isoform.

The metabolic clearance of warfarin is stereoselective, with the S-enantiomer being 3 to 5 times more potent as an anticoagulant than the R-enantiomer. nih.gov In vitro research has unequivocally identified CYP2C9 as the principal enzyme responsible for the metabolism of the more potent S-warfarin. nih.govtandfonline.compharmgkb.org The major metabolic pathway catalyzed by CYP2C9 is the hydroxylation of S-warfarin at the 7-position, forming 7-hydroxywarfarin (B562546). tandfonline.comnih.gov This specific reaction is the primary route of S-warfarin's oxidative metabolism. tandfonline.com Consequently, (S)-7-hydroxywarfarin is the predominant metabolite found in patients, underscoring the significance of CYP2C9 in warfarin clearance. nih.gov CYP2C9 also catalyzes the formation of S-6-hydroxywarfarin. tandfonline.comnih.gov Genetic variants of CYP2C9 that result in decreased enzyme activity are known to significantly reduce S-warfarin clearance, highlighting the enzyme's critical role. nih.govtandfonline.com

CYP1A2 is involved in the metabolism of R-warfarin, producing R-6- and R-8-hydroxywarfarin. nih.govnih.govdrugbank.com

CYP2C19 can metabolize both R- and S-warfarin into 6-, 7-, 8-, and 4'-hydroxywarfarins. ingentaconnect.com However, its efficiency in metabolizing S-warfarin is considerably lower than that of CYP2C9. ingentaconnect.com

CYP3A4 , the most abundant hepatic CYP isoform, contributes to the metabolism of both enantiomers. ingentaconnect.com It metabolizes R-warfarin to 10-hydroxywarfarin (B562548) and also acts on S-warfarin, though to a lesser extent. nih.govnih.govnih.govnih.gov R-10-hydroxywarfarin is considered a major metabolite. nih.gov

Other isoforms like CYP2C8 and CYP2C18 are thought to make minor contributions to the metabolism of both S- and R-warfarin. nih.govdrugbank.com

The following table summarizes the primary metabolic activities of various CYP isoforms on warfarin enantiomers.

| CYP Isoform | Warfarin Enantiomer | Primary Metabolite(s) Formed |

|---|---|---|

| CYP2C9 | S-Warfarin | 7-hydroxywarfarin, 6-hydroxywarfarin (B562544) tandfonline.comnih.gov |

| CYP1A2 | R-Warfarin | 6-hydroxywarfarin, 8-hydroxywarfarin (B562547) nih.govnih.gov |

| CYP2C19 | R-Warfarin | 6-, 7-, 8-, and 4'-hydroxywarfarin (B562543) ingentaconnect.com |

| S-Warfarin | ||

| CYP3A4 | R-Warfarin | 10-hydroxywarfarin nih.govnih.gov |

| S-Warfarin | 10-hydroxywarfarin, 4'-hydroxywarfarin ingentaconnect.comnih.gov |

Enzyme Kinetics and Inhibition Studies

Kinetic studies are crucial for quantifying the efficiency of enzymatic reactions and understanding how other substances can interfere with metabolism. These investigations determine key parameters like the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and inhibition constant (K_i).

In vitro studies using recombinant enzymes have allowed for the precise determination of kinetic parameters for warfarin metabolism. For the primary pathway of S-warfarin 7-hydroxylation catalyzed by wild-type CYP2C9, the K_m value is typically in the low micromolar range, indicating a high affinity of the enzyme for the substrate. frontiersin.orgresearchgate.net Genetic variants of CYP2C9, such as CYP2C93 and CYP2C911, exhibit significantly higher K_m values and lower V_max values, leading to reduced metabolic clearance. frontiersin.org

The tables below present kinetic data for warfarin metabolism by key CYP enzymes.

| Parameter | Value | Reference |

|---|---|---|

| K_m | 2.92 µM | frontiersin.org |

| V_max | 1.80 pmol/min/pmol CYP2C9 | frontiersin.org |

| Intrinsic Clearance (V_max/K_m) | 0.61 µL/min/pmol CYP2C9 | frontiersin.org |

| Substrate | Product | K_m (µM) | V_max (nmol/min/nmol P450) |

|---|---|---|---|

| R-Warfarin | 6-hydroxywarfarin | 19 | 0.34 |

| 7-hydroxywarfarin | 13 | 0.55 | |

| 8-hydroxywarfarin | 16 | 0.21 | |

| 4'-hydroxywarfarin | 39 | 0.18 | |

| S-Warfarin | 6-hydroxywarfarin | 20 | 0.40 |

| 7-hydroxywarfarin | 20 | 0.50 | |

| 8-hydroxywarfarin | 17 | 0.31 | |

| 4'-hydroxywarfarin | 85 | 0.17 | |

| Data adapted from Kim et al. ingentaconnect.com |

The activity of CYP2C9 can be inhibited by various compounds, leading to clinically significant drug-drug interactions. This inhibition is often competitive, where the inhibitor molecule competes with the substrate (S-warfarin) for binding to the enzyme's active site. nih.govpharmgkb.org For instance, the antibiotic sulfamethoxazole (B1682508) is a known competitive inhibitor of CYP2C9. ebmconsult.com

Interestingly, warfarin's own metabolites can also act as inhibitors. nih.gov In vitro studies demonstrated that several hydroxywarfarin metabolites can competitively inhibit CYP2C9-mediated metabolism of S-warfarin. 10-hydroxywarfarin, a major metabolite of R-warfarin produced by CYP3A4, was found to be the most potent competitive inhibitor of CYP2C9, with a K_i value approximately 2.5-fold lower than the K_m for S-warfarin. nih.gov This suggests that the accumulation of metabolites from all active CYPs can limit the metabolic capacity of CYP2C9. nih.gov

| Inhibitor | Inhibition Type | K_i (µM) |

|---|---|---|

| 7-hydroxywarfarin | Competitive | 17.0 |

| 10-hydroxywarfarin | Competitive | 1.5 |

| 4'-hydroxywarfarin | Competitive | 14.0 |

| Data from Haining et al. nih.gov |

Beyond simple competitive inhibition, some drugs can cause time-dependent inhibition (TDI), where the inhibitory effect increases with the duration of pre-incubation with the enzyme. nih.govnih.gov This often involves the inhibitor being metabolically activated by the CYP enzyme into a reactive intermediate that then covalently binds to or forms a tight complex with the enzyme, leading to its inactivation. nih.gov

The antitussive drug noscapine (B1679977) has been shown to be a time-dependent inhibitor of both CYP2C9 and CYP3A4. nih.govnih.govresearchgate.net In vitro experiments using human liver microsomes demonstrated that noscapine inactivates these enzymes in a time- and concentration-dependent manner. ki.se This mechanism-based inactivation is thought to explain the clinically observed interaction between noscapine and warfarin. nih.govnih.gov

| Enzyme | K_I (µM) | k_inact (min⁻¹) |

|---|---|---|

| CYP2C9 | 8.9 | 0.014 |

| CYP3A4 | 9.3 | 0.06 |

| Data from Fang et al. nih.gov |

Investigation of Hydroxylated Metabolite Formation Pathways

The metabolism of warfarin, a widely used anticoagulant, is a complex process involving multiple pathways, primarily oxidation and reduction, leading to the formation of various metabolites. The use of isotopically labeled compounds, such as Phenyl-d5-7-hydroxywarfarin, is instrumental in elucidating these intricate metabolic routes in vitro. This compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the accurate quantification of its non-labeled counterpart, 7-hydroxywarfarin, a major metabolite of warfarin. nih.gov This allows for precise kinetic studies and the characterization of the enzymes involved in warfarin's biotransformation.

Stereoselective Metabolism of Warfarin Enantiomers

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized differently by the body. researchgate.net The (S)-enantiomer is three to five times more potent as an anticoagulant than the (R)-enantiomer and is primarily metabolized by the cytochrome P450 enzyme CYP2C9. pharmgkb.orgtandfonline.com This stereoselective metabolism results in distinct metabolite profiles for each enantiomer.

In vitro studies using human liver microsomes have consistently shown that (S)-warfarin is predominantly metabolized to (S)-7-hydroxywarfarin. tandfonline.comnih.gov The formation of 6-hydroxywarfarin is also observed as a minor metabolic pathway for (S)-warfarin. nih.govsrce.hr In contrast, the metabolism of (R)-warfarin is more diverse, involving multiple CYP enzymes, including CYP1A2, CYP2C19, and CYP3A4, leading to the formation of 6-, 8-, and 10-hydroxywarfarins. pharmgkb.orgsrce.hr The 7-hydroxylation of (R)-warfarin also occurs, but to a lesser extent compared to the (S)-enantiomer. tandfonline.com

The stereoselectivity of warfarin metabolism is a critical factor in understanding its therapeutic effects and potential drug interactions. The differential metabolism of the two enantiomers contributes to the wide inter-individual variability in warfarin response.

Oxidative Biotransformation in Human Liver Microsomes and Recombinant Enzymes

The oxidative metabolism of warfarin is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. researchgate.net In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have been pivotal in identifying the specific enzymes responsible for the formation of hydroxylated warfarin metabolites.

Key Enzymes in Warfarin Oxidation:

| Enzyme | Primary Substrate | Major Metabolite(s) |

| CYP2C9 | (S)-warfarin | (S)-7-hydroxywarfarin |

| CYP1A2 | (R)-warfarin | 6-hydroxywarfarin, 8-hydroxywarfarin |

| CYP2C19 | (R)-warfarin | 6-hydroxywarfarin, 7-hydroxywarfarin, 8-hydroxywarfarin |

| CYP3A4 | (R)-warfarin | 10-hydroxywarfarin |

This table summarizes the primary roles of different CYP enzymes in the oxidative metabolism of warfarin enantiomers based on in vitro findings.

Studies with HLMs have demonstrated that the formation of 7-hydroxywarfarin is a major metabolic pathway, particularly for the more potent (S)-enantiomer, and is almost exclusively catalyzed by CYP2C9. srce.hrncats.io The activity of CYP2C9 is therefore a major determinant of (S)-warfarin clearance. nih.gov Genetic polymorphisms in the CYP2C9 gene can lead to reduced enzyme activity, resulting in decreased clearance of (S)-warfarin and an increased risk of bleeding. medscape.com

Recombinant CYP enzymes have been used to confirm the roles of individual P450s. For instance, recombinant CYP2C9 efficiently metabolizes (S)-warfarin to (S)-7-hydroxywarfarin. nih.gov Similarly, recombinant CYP1A2, CYP2C19, and CYP3A4 have been shown to metabolize (R)-warfarin to its various hydroxylated derivatives. nih.gov Interestingly, studies with recombinant CYP2C19 have shown its capability to metabolize both (R)- and (S)-warfarin to 6-, 7-, and 8-hydroxywarfarin. nih.govresearchgate.net

The kinetic parameters of these reactions, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), have been determined in vitro. These studies have revealed that at therapeutic concentrations, CYP2C9 is the high-affinity enzyme primarily responsible for (S)-warfarin metabolism. capes.gov.br

Reductive Metabolism of Hydroxywarfarin Species

In addition to oxidative metabolism, warfarin and its hydroxylated metabolites can undergo reduction. This reductive pathway is a minor route for the parent drug but can be significant for the clearance of its metabolites. researchgate.netnih.gov The reduction of the ketone group on the side chain of warfarin and its hydroxy-metabolites results in the formation of warfarin alcohols. nih.gov

In vitro investigations using human liver cytosol have identified carbonyl reductases, such as CBR1 and aldo-keto reductase 1C3 (AKR1C3), as the key enzymes responsible for this transformation. frontiersin.orgnih.gov These enzymes exhibit stereoselectivity in their activity.

Studies on the reduction of 7-hydroxywarfarin have shown that it undergoes enantioselective reduction. frontiersin.org The reduction of (R)-7-hydroxywarfarin is favored over the (S)-isomer. frontiersin.org This process is also regiospecific, yielding distinct alcohol metabolites. frontiersin.org It has been observed that CBR1 and, to a lesser degree, AKR1C3 are responsible for these reductive reactions, favoring the formation of (S)-alcohol metabolites. frontiersin.org

While the reduction of most hydroxywarfarin metabolites is generally inefficient, the reduction of 10-hydroxywarfarin is considered more significant for its clearance. frontiersin.org The resulting hydroxywarfarin alcohols can be further metabolized or excreted. researchgate.net Understanding this reductive pathway is crucial for a complete picture of warfarin's metabolic fate and may have clinical implications, as some of these reduced metabolites might possess pharmacological activity or inhibitory effects on warfarin-metabolizing enzymes. frontiersin.org

Mechanistic Studies of Aromatic Hydroxylation and Isotope Effects

Probing Reaction Mechanisms with Deuterium (B1214612) Kinetic Isotope Effects

The generally accepted mechanism for these reactions involves an electrophilic addition of an activated oxygen species from the P450 enzyme to the aromatic ring, rather than a direct C-H bond abstraction. nih.gov This initial addition is typically the rate-limiting step, and since it does not directly involve the breaking of a C-H (or C-D) bond, a significant primary kinetic isotope effect is absent. While the C-H bond is broken in a subsequent step during the rearomatization of the intermediate, this step is not rate-determining. nih.gov

Studies on various P450 reactions have shown that the magnitude of the KIE can be inversely related to the catalytic rate (kcat). nih.gov For very fast and efficient reactions, steps other than C-H bond breaking, such as substrate binding or product release, may become rate-limiting, thus diminishing the observed KIE. nih.gov

Table 1: Factors Influencing the Observation of Kinetic Isotope Effects in P450 Reactions

| Factor | Influence on KIE | Rationale |

| Reaction Mechanism | Low to negligible KIE for aromatic hydroxylation | Rate-determining step is electrophilic addition, not C-H bond cleavage. nih.gov |

| Catalytic Rate (kcat) | Inverse correlation | In faster reactions, other steps in the catalytic cycle can become rate-limiting. nih.gov |

| Nature of P450 Isozyme | Can influence regioselectivity and stereoselectivity | The apoprotein structure dictates substrate orientation in the active site. nih.govnih.gov |

Role of Deuterium Retention in Metabolic Pathways

A fascinating aspect of aromatic hydroxylation is the phenomenon known as the "NIH Shift," which leads to the intramolecular migration of a substituent (in this case, deuterium) on the aromatic ring during the hydroxylation process. This results in a high degree of deuterium retention in the final hydroxylated product. nih.gov

A pivotal study utilizing optically pure analogues of (R)- and (S)-warfarin selectively deuterated at the 6-, 7-, or 8-positions provided significant insights into this process. The researchers found that the degree of deuterium retention in the formation of 6-, 7-, and 8-hydroxywarfarin (B562547) was substantial and largely independent of both the absolute configuration of the warfarin (B611796) enantiomer and the induction state of the rat liver microsomes used for the metabolism. nih.gov This high retention of the isotopic label is a hallmark of the NIH Shift mechanism.

The NIH Shift is strong evidence for the formation of an arene oxide intermediate. The subsequent rearrangement of this intermediate to the final phenolic product can occur via two main pathways: one that involves the loss of the deuterium atom and another that involves its migration and retention. The high percentage of deuterium retention observed in the hydroxylation of warfarin suggests that the migration pathway is highly favored. nih.gov

Elucidation of Enzymatic Catalysis and Intermediate Formation

The 7-hydroxylation of warfarin is a stereoselective process catalyzed by different cytochrome P450 isozymes. In humans, the S-warfarin enantiomer is primarily metabolized to S-7-hydroxywarfarin by CYP2C9, while the R-enantiomer is converted to R-7-hydroxywarfarin by CYP1A2. nih.govdrugbank.com The use of isotopically labeled substrates has been crucial in confirming these pathways and understanding the enzyme kinetics.

The observation of the NIH Shift strongly supports a mechanism involving an addition-rearrangement step. nih.gov The catalytic cycle of cytochrome P450 involves the activation of molecular oxygen to a highly reactive iron-oxo species. This species then attacks the aromatic ring of warfarin, leading to the formation of a transient intermediate, likely an arene oxide. This intermediate then rearomatizes to form the stable 7-hydroxywarfarin (B562546) metabolite.

The structure of the apoprotein of the specific P450 isozyme plays a critical role in determining the regioselectivity of the hydroxylation (i.e., which position on the warfarin molecule is hydroxylated). nih.gov The active site of the enzyme orients the warfarin molecule in a way that directs the hydroxylation to a specific position, such as the 7-position.

Fragmentation Pattern Analysis for Structural Elucidation of Labeled Metabolites

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of drug metabolites. The analysis of fragmentation patterns, particularly with the use of isotopically labeled compounds like phenyl-d5-7-hydroxywarfarin, provides definitive structural information.

High-resolution mass spectrometry studies on deuterated and 13C-labeled warfarin and its hydroxylated species have been conducted to map their electron ionization (EI) induced fragmentation pathways. researchgate.net The mass shifts observed in the fragment ions due to the presence of deuterium atoms allow for the precise identification of which parts of the molecule are retained in each fragment. For instance, a study on methylated warfarin derivatives, including Me-D5-WAR, identified characteristic fragments and migration patterns. researchgate.net

In tandem mass spectrometry (MS/MS), a decision diagram based on characteristic fragment ions has been established to identify different monohydroxylated metabolites of warfarin. nih.gov For example, 10-hydroxywarfarin (B562548) produces a characteristic fragment ion at m/z 250, which further fragments to m/z 161. In contrast, hydroxylations on the coumarin (B35378) ring (A-ring) or the phenyl ring (C-ring) can be distinguished by their subsequent fragmentation. nih.gov A fragment ion at m/z 177 is indicative of A-ring hydroxylation, while a fragment at m/z 161 from m/z 266 points to C-ring hydroxylation. nih.gov

The retro-Michael reaction is another important fragmentation pathway observed in the mass spectrometric analysis of protonated warfarin, leading to the loss of a substituted benzylideneacetone (B49655) and a 4-hydroxycoumarin. nih.gov The analysis of these fragmentation patterns in deuterated analogues provides unambiguous confirmation of the location of the hydroxyl group and the isotopic labels.

Table 2: Key Mass Spectrometric Fragments for the Identification of Warfarin Metabolites

| Precursor Ion (m/z) | Characteristic Fragment Ion (m/z) | Implied Structural Feature | Reference |

| Hydroxywarfarin | 266 | Common fragment for A-ring and C-ring hydroxylation | nih.gov |

| 266 | 177 | A-ring hydroxylation (e.g., 7-hydroxywarfarin) | nih.gov |

| 266 | 161 | C-ring hydroxylation (e.g., 4'-hydroxywarfarin) | nih.gov |

| 10-Hydroxywarfarin | 250 -> 161 | Specific fragmentation pathway for 10-hydroxywarfarin | nih.gov |

| Protonated Warfarin | Loss of benzylideneacetone | Retro-Michael reaction | nih.gov |

| Protonated Warfarin | Loss of 4-hydroxycoumarin | Retro-Michael reaction | nih.gov |

Applications in Drug Drug and Herb Drug Interaction Research Mechanistic Focus

Assessment of Metabolic Enzyme Induction and Inhibition by Co-administered Compounds

The primary application of Phenyl-d5-7-hydroxywarfarin lies in its use as an internal standard for the quantification of 7-hydroxywarfarin (B562546), the main metabolite of S-warfarin produced by the enzyme Cytochrome P450 2C9 (CYP2C9). nih.govncats.ioingentaconnect.com By accurately measuring the levels of 7-hydroxywarfarin, researchers can assess how other drugs or herbal constituents either induce (increase the activity of) or inhibit (decrease the activity of) CYP2C9.

For instance, studies have utilized this compound to investigate the effects of various compounds on warfarin (B611796) metabolism. The co-administration of enzyme inducers, such as certain anticonvulsants or herbal remedies like St. John's Wort, can lead to a faster breakdown of warfarin, potentially reducing its anticoagulant effect. nih.govbsmi.uz Conversely, enzyme inhibitors, including some antibiotics and antifungal agents, can slow down warfarin metabolism, leading to higher plasma concentrations and an increased risk of bleeding. nih.govresearchgate.net

A clinical study on the drug enzalutamide (B1683756) demonstrated its role as a moderate inducer of CYP2C9 by observing a 56% reduction in the area under the plasma concentration-time curve (AUC) of S-warfarin. nih.gov In another investigation, the antifungal drug fluconazole (B54011) was shown to be a dose-dependent inhibitor of CYP2C9, with daily doses of 100 mg, 200 mg, and 300 mg inhibiting the formation of (S)-7-hydroxywarfarin by 31%, 55%, and 77%, respectively. researchgate.net

The table below summarizes findings from various studies on the induction and inhibition of warfarin metabolism.

| Compound | Effect on CYP2C9 | Impact on S-Warfarin Metabolism | Key Findings |

| Enzalutamide | Inducer | Increased metabolism | Reduced S-warfarin AUC by 56% nih.gov |

| Fluconazole | Inhibitor | Decreased metabolism | Dose-dependent inhibition of (S)-7-hydroxywarfarin formation researchgate.net |

| Gemfibrozil | Inhibitor | Decreased metabolism | Increased composite AUC of enzalutamide and its active metabolite by 2.2-fold nih.gov |

| Itraconazole | Inhibitor | Decreased metabolism | Increased composite AUC of enzalutamide and its active metabolite by 1.3-fold nih.gov |

| Piperine | Inhibitor | Decreased metabolism | Inhibited 7-hydroxywarfarin formation with an IC50 of 14.2 µM in human liver microsomes. researchgate.net |

In Vitro Models for Interaction Studies (e.g., Human Liver Microsomes, Recombinant CYP Enzymes)

In vitro models are indispensable for dissecting the specific enzymatic pathways involved in drug interactions. This compound is frequently used in these systems as an internal standard for quantifying the metabolites of warfarin. nih.govingentaconnect.com

Human Liver Microsomes (HLMs): HLMs contain a mixture of drug-metabolizing enzymes, primarily from the Cytochrome P450 superfamily, and provide a physiologically relevant environment to study metabolic pathways. In HLM studies, this compound is added to the reaction mixture to accurately measure the formation of 7-hydroxywarfarin from S-warfarin in the presence of a potential interacting compound. nih.govresearchgate.net This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), as well as the inhibitory constant (Ki) of the interacting drug. For example, studies with HLMs have confirmed that CYP2C9 is the primary enzyme responsible for the 7-hydroxylation of S-warfarin. nih.gov

Recombinant CYP Enzymes: To pinpoint the exact enzyme responsible for a particular metabolic reaction, researchers use recombinant enzymes, which are individual CYP isoforms produced in cell cultures. By incubating warfarin with a specific recombinant CYP enzyme (e.g., CYP2C9) and using this compound as an internal standard, the precise contribution of that enzyme to warfarin metabolism can be determined. nih.govaustinpublishinggroup.com This approach is crucial for understanding the selectivity of drug interactions. Studies using recombinant CYP2C9 have shown that racemic 7-hydroxywarfarin can inhibit the enzyme with an IC50 of 35 µM. ncats.io

The following table details kinetic parameters determined in in vitro models.

| In Vitro Model | Enzyme | Substrate | Parameter | Value |

| Human Liver Microsomes | CYP2C9 | S-Warfarin | Km (for 7-hydroxywarfarin formation) | 5.2 µM nih.gov |

| Human Liver Microsomes | CYP2C9 | S-Warfarin | Vmax (for 7-hydroxywarfarin formation) | 173 pmol/min/mg protein nih.gov |

| Human Liver Microsomes | CYP2C9 | S-Warfarin | Km (for 6-hydroxywarfarin (B562544) formation) | 7.5 µM nih.gov |

| Human Liver Microsomes | CYP2C9 | S-Warfarin | Vmax (for 6-hydroxywarfarin formation) | 90 pmol/min/mg protein nih.gov |

| Recombinant Enzyme | CYP2C9 | S-Warfarin | Km (for 7-hydroxywarfarin formation) | 2.3 µM nih.gov |

| Recombinant Enzyme | CYP2C9 | S-Warfarin | Vmax (for 7-hydroxywarfarin formation) | 68 pmol/min/nmol P450 nih.gov |

| Recombinant Enzyme | CYP2C9 | S-Warfarin | Km (for 6-hydroxywarfarin formation) | 3.3 µM nih.gov |

| Recombinant Enzyme | CYP2C9 | S-Warfarin | Vmax (for 6-hydroxywarfarin formation) | 46 pmol/min/nmol P450 nih.gov |

In Vivo Animal Models for Investigating Metabolic Interactions

While in vitro studies provide valuable mechanistic insights, in vivo animal models are essential for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) of drugs within a whole organism. This compound is employed in these studies as a stable isotope-labeled internal standard to facilitate the accurate measurement of warfarin and its metabolites in biological samples such as plasma and urine. bsmi.uz

Animal models, such as rats and mice, are used to investigate how co-administered drugs or herbal products affect the pharmacokinetics of warfarin. scribd.comresearchgate.net For example, a study in rats demonstrated that piperine, a component of black pepper, could inhibit the metabolism of warfarin. researchgate.net In another study, the rat was identified as a relevant model for studying warfarin metabolism, with 7-hydroxywarfarin being a major metabolite, although with a different stereoselectivity compared to humans. scribd.com These studies help to predict potential drug interactions in humans and inform the design of clinical trials.

Elucidation of Molecular Mechanisms Underlying Metabolic Changes

The use of this compound in conjunction with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for a detailed elucidation of the molecular mechanisms behind metabolic changes. ingentaconnect.comaustinpublishinggroup.com

By tracing the metabolic fate of warfarin in the presence of an interacting compound, researchers can identify the specific enzymes and pathways that are affected. For instance, a decrease in the formation of 7-hydroxywarfarin, as quantified using this compound, strongly indicates an inhibition of CYP2C9. researchgate.netnih.gov Conversely, an increase in its formation would suggest enzyme induction. nih.gov

Furthermore, these studies can reveal more complex interaction mechanisms. For example, some drugs may act as "mechanism-based inhibitors," where a metabolite of the interacting drug forms a covalent bond with the enzyme, leading to its irreversible inactivation. Other interactions might involve competition for the same metabolizing enzyme, a phenomenon known as competitive inhibition. researchgate.net Racemic 7-hydroxywarfarin has been shown to be an inhibitor of recombinant CYP2C9, with an IC50 of 35 µM, highlighting the potential for product inhibition where the metabolite itself can slow down its own formation. ncats.io

The detailed mechanistic understanding gained from these studies is crucial for developing guidelines for the safe and effective co-administration of warfarin with other drugs and for predicting and managing potential adverse drug events. nih.gov

Pharmacokinetic Modeling and Characterization Methodological and Research Context

Use of Phenyl-d5-7-hydroxywarfarin in Pharmacokinetic Research Protocols

This compound is frequently employed as an internal standard in pharmacokinetic research protocols designed to investigate the disposition of warfarin (B611796). veeprho.comingentaconnect.com Its structural similarity to the analyte of interest, 7-hydroxywarfarin (B562546), and its distinct mass shift of +5 due to the deuterium (B1214612) atoms, allow for accurate and precise quantification using mass spectrometry-based methods. sigmaaldrich.comaustinpublishinggroup.com

In a typical research protocol, a known concentration of this compound is added to biological samples (e.g., plasma) containing unknown concentrations of warfarin and its metabolites. nih.gov Following extraction and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the peak area ratio of the analyte to the internal standard is used to determine the concentration of the analyte. austinpublishinggroup.comnih.gov This method corrects for variations in sample preparation and instrument response, ensuring high-quality data for pharmacokinetic modeling.

For instance, in a study evaluating the potential drug-drug interaction between enzalutamide (B1683756) and S-warfarin, this compound was used as part of an internal standard working solution to measure plasma concentrations of S-warfarin and 7-hydroxy-S-warfarin. nih.gov This allowed for the reliable determination of pharmacokinetic parameters and assessment of the interaction potential. nih.gov Similarly, in the development of high-throughput assays to screen for time-dependent inhibition of cytochrome P450 enzymes, this compound served as the internal standard for the CYP2C9-mediated formation of 7-hydroxywarfarin. ingentaconnect.com

The table below summarizes key details from a representative pharmacokinetic study protocol utilizing this compound.

| Parameter | Details | Reference |

| Study Type | Drug-drug interaction study | nih.gov |

| Investigational Drug | Enzalutamide | nih.gov |

| Probe Drug | S-warfarin | nih.gov |

| Analyte(s) Measured | S-warfarin, 7-hydroxy-S-warfarin | nih.gov |

| Internal Standard | This compound | nih.gov |

| Analytical Method | LC-MS/MS | nih.gov |

| Biological Matrix | Plasma | nih.gov |

Methods for Estimation of Pharmacokinetic Parameters in Research Settings (e.g., Non-Compartmental Analysis)

Once the concentration-time data for warfarin and its metabolites are obtained using methods involving this compound, pharmacokinetic parameters are estimated to characterize the drug's absorption, distribution, metabolism, and excretion. Non-compartmental analysis (NCA) is a commonly employed method in research settings for this purpose. nih.gov

NCA makes no assumptions about the underlying physiological compartments and relies on the application of the trapezoidal rule to calculate key pharmacokinetic parameters directly from the observed data. nih.gov

Key pharmacokinetic parameters estimated using NCA include:

Area Under the Plasma Concentration-Time Curve (AUC): Represents the total drug exposure over time. nih.gov

Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug in the plasma.

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

Elimination Half-Life (t½): The time required for the plasma concentration of the drug to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

In a study investigating the effect of imrecoxib (B1671807) on the pharmacokinetics of warfarin, NCA was used to calculate parameters such as AUC and Cmax for both R- and S-warfarin. nih.gov The use of a deuterated internal standard, in this case, warfarin-d5 (B562945), was crucial for the accurate quantification needed for this analysis. nih.gov

The following table provides an example of pharmacokinetic parameters that would be determined through NCA in a hypothetical study.

| Pharmacokinetic Parameter | Description |

| AUC (0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |

| AUC (0-∞) | Area under the plasma concentration-time curve from time zero to infinity. |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach maximum plasma concentration. |

| t½ | Elimination half-life. |

| CL/F | Apparent total clearance of the drug from plasma after oral administration. |

| Vz/F | Apparent volume of distribution during the terminal phase after oral administration. |

Characterization of Metabolic Clearance Pathways in Preclinical Models

Preclinical models, such as cynomolgus monkeys and in vitro systems using liver microsomes, are essential for characterizing the metabolic clearance pathways of drugs before human studies. science.gov this compound plays a role in these studies by facilitating the accurate measurement of the formation of 7-hydroxywarfarin, a key metabolite in the clearance of warfarin. ingentaconnect.com

Warfarin is metabolized by several cytochrome P450 (CYP) enzymes, with CYP2C9 being primarily responsible for the 7-hydroxylation of the more potent S-enantiomer. iapchem.org Studies in cynomolgus monkey liver microsomes have investigated the activities of various monkey CYP enzymes in the metabolism of R- and S-warfarin, including 6- and 7-hydroxylation. science.gov

In vitro studies using human liver microsomes are also widely used to investigate metabolic pathways and potential drug interactions. nih.gov For example, the inhibition constant (Ki) for the inhibition of (S)-warfarin 7-hydroxylation can be determined to predict the likelihood of a drug-drug interaction. nih.gov The use of deuterated internal standards, such as this compound, in these assays is critical for obtaining reliable kinetic data. nih.gov

Research has also explored the enantioselective reduction of 7-hydroxywarfarin in human liver cytosol, demonstrating that the R-isomer is more readily reduced than the S-isomer. frontiersin.org Such studies, which rely on precise analytical methods, contribute to a more complete understanding of the metabolic fate of warfarin and its metabolites.

The table below outlines the key enzymes involved in the metabolic clearance of warfarin, with a focus on the formation of 7-hydroxywarfarin.

| Metabolite | Precursor | Key Enzyme(s) | Preclinical Model | Reference |

| (S)-7-hydroxywarfarin | (S)-warfarin | CYP2C9 | Human Liver Microsomes | nih.gov |

| (R)-7-hydroxywarfarin | (R)-warfarin | CYP2C19 | Human Liver Microsomes | iapchem.org |

| 7-hydroxywarfarin alcohols | 7-hydroxywarfarin | Carbonyl Reductases (CBR1, AKR1C3) | Human Liver Cytosol | frontiersin.org |

Future Directions and Emerging Research Avenues

Development of Novel Isotopic Probes for Warfarin (B611796) Metabolism

The use of isotopically labeled compounds is fundamental to modern drug metabolism and pharmacokinetic (DMPK) studies. researchgate.net Phenyl-d5-7-hydroxywarfarin is primarily used as an internal standard for the accurate quantification of 7-hydroxywarfarin (B562546) in biological matrices during analytical procedures like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govingentaconnect.com The deuterium (B1214612) labeling provides a distinct mass shift (M+5) without significantly altering the chemical properties, allowing it to be differentiated from the unlabeled endogenous metabolite. sigmaaldrich.comoup.com

Future research is focused on developing a broader panel of novel isotopic probes to investigate warfarin's complex metabolic pathways in greater detail. researchgate.netjuniperpublishers.com The strategic placement of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at different positions on the warfarin molecule or its metabolites can help elucidate specific metabolic transformations. kobv.de For instance, deuteration at a site of metabolism can slow down the reaction rate due to the kinetic isotope effect (KIE), a phenomenon that can be exploited to probe the rate-determining steps of enzymatic reactions. acs.orgportico.org By creating a suite of specifically labeled warfarin analogs, researchers can trace the formation and clearance of each metabolite, differentiate between metabolic pathways, and understand the impact of genetic polymorphisms on specific metabolic routes. nih.govnih.gov

| Isotopic Probe | Application in Warfarin Metabolism Research | Reference |

| This compound | Internal standard for quantification of 7-hydroxywarfarin, a major metabolite of S-warfarin via CYP2C9. | nih.govingentaconnect.com |

| Warfarin-d5 (B562945) / Warfarin-d6 (B1164120) | Internal standard for quantifying the parent drug, warfarin, in pharmacokinetic studies. | nih.govoup.com |

| 6-hydroxywarfarin-d5 / 7-hydroxywarfarin-d5 | Used as internal standards in massively parallel characterization of CYP2C9 variant enzyme activity. | biorxiv.org |

| Phenyl-¹³C labeled hydroxywarfarins | Used to identify fragments and elucidate fragmentation pathways in mass spectrometry. | kobv.de |

Integration with Systems Biology and Computational Modeling Approaches

Data generated using stable isotope probes like this compound are invaluable for developing and validating systems biology and computational models of warfarin pharmacokinetics and pharmacodynamics. frontiersin.org These models aim to create a holistic understanding of how warfarin is absorbed, distributed, metabolized, and eliminated, and how it exerts its anticoagulant effect. frontiersin.orgnih.gov

Computational methods, including machine learning algorithms and molecular docking simulations, are increasingly used to predict how genetic variations in CYP enzymes, such as CYP2C9, affect warfarin metabolism and therapeutic outcomes. benthamdirect.com For example, computational analysis has been used to identify genetic factors that regulate the formation of 7-hydroxywarfarin metabolites. nih.govnih.gov By providing highly accurate quantitative data on metabolite formation, this compound and other isotopic standards help refine the predictive power of these models. nih.gov Future research will likely involve integrating multi-omics data (genomics, proteomics, metabolomics) into more sophisticated computational models to simulate the entire warfarin pathway, predict drug-drug interactions (DDIs), and personalize dosing regimens. benthamdirect.comscience.gov

| Modeling Approach | Application in Warfarin Research | Key Findings/Goals | Reference |

| Haplotype-based Computational Genetics | Identification of genetic factors regulating warfarin metabolism in mice. | Identified Cyp2c enzymes as key regulators of 7-hydroxywarfarin formation. | nih.govnih.gov |

| Machine Learning Algorithms (MLAs) | Predicting therapeutic outcomes and stable warfarin dose based on genetic and clinical variables. | Found CYP2C9 variants to be critical predictors of warfarin response. | benthamdirect.com |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulating the time course of coagulation factor concentrations after warfarin discontinuation. | Used to investigate and predict coagulation effects when switching from warfarin to other anticoagulants. | frontiersin.org |

| Molecular Docking and Dynamics Simulations | Examining the structural and functional impact of CYP2C9 mutations. | Revealed significant conformational changes in mutant CYP2C9 enzymes, affecting warfarin binding and metabolism. | benthamdirect.com |

Expanding the Scope of Metabolic Interaction Studies with this compound

Warfarin is a classic probe substrate used in clinical studies to assess the potential of new chemical entities to cause DDIs by inhibiting or inducing CYP enzymes, particularly CYP2C9 and CYP3A4. pharmgkb.orgresearchgate.net The formation of 7-hydroxywarfarin is a specific marker for the activity of CYP2C9, the primary enzyme responsible for metabolizing the more potent S-enantiomer of warfarin. nih.govdrugbank.com

In these interaction studies, this compound is essential for establishing robust and reliable analytical methods. nih.gov Its use as an internal standard allows for the precise quantification of 7-hydroxywarfarin concentration changes when a co-administered drug is present. nih.gov This accuracy is critical for determining the extent of enzyme inhibition or induction. Future research will expand these studies to investigate more complex scenarios, such as the effects of polypharmacy, the influence of herbal supplements, and the impact of disease states (e.g., inflammation, liver disease) on warfarin metabolism. The continued use of this compound will be crucial for generating the high-quality data needed to understand these intricate interactions and to provide better guidance for clinical drug management.

Advances in Analytical Technologies for Enhanced Resolution and Sensitivity

The analysis of warfarin and its numerous metabolites is analytically challenging due to their structural similarity and stereoisomerism. nih.govtandfonline.com Advances in analytical technology are critical for resolving this complexity. The field has moved from standard high-performance liquid chromatography (HPLC) to more powerful ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Emerging technologies such as two-dimensional liquid chromatography (2D-LC) and high-resolution mass spectrometry (HR-MS), including Quadrupole Time-of-Flight (Q-TOF) instruments, offer even greater resolving power and sensitivity. tandfonline.com 2D-LC can separate complex mixtures by using two different columns, for example, an achiral column followed by a chiral column to separate enantiomers of warfarin and its metabolites. tandfonline.comaustinpublishinggroup.com HR-MS provides highly accurate mass measurements, which aids in the confident identification of metabolites. tandfonline.com In all these advanced methods, isotopically labeled internal standards like this compound remain indispensable for ensuring the accuracy and precision of quantification, enabling researchers to measure minute concentrations of metabolites in complex biological samples with high confidence. ingentaconnect.comoup.com

| Analytical Technology | Key Features and Application to Warfarin Analysis | Achievable Lower Limit of Quantification (LLOQ) | Reference |

| Chiral HPLC-MS/MS | Separates and quantifies warfarin enantiomers and key metabolites (e.g., S-7-hydroxywarfarin) in plasma. | ~0.04 ng/mL for S-7-hydroxywarfarin. | austinpublishinggroup.com |

| Chiral LC-MS/MS | Simultaneous quantification of S/R-warfarin and multiple hydroxywarfarin enantiomers in rat plasma. | 1.0 ng/mL for 7-hydroxywarfarin enantiomers. | nih.govnih.gov |

| 2D-LC/Q-TOF HR-MS | Achieves well-resolved separation of all stereo- and regio-isomers of hydroxywarfarin in a single analysis. | Enables accurate quantitation for calculating intrinsic clearance. | tandfonline.com |

| UHPLC-MS/MS | Rapid and sensitive enantiospecific determination of warfarin in human urine. | 5 ng/mL for warfarin enantiomers. | oup.com |

Q & A

Q. What analytical methods are recommended for quantifying Phenyl-d5-7-hydroxywarfarin in biological matrices?

To quantify this compound (a deuterated analog of 7-hydroxywarfarin), high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is widely used. Key steps include:

- Sample preparation : Solid-phase extraction (e.g., Oasis HLB cartridges) to isolate analytes from plasma with ≥91.8% recovery .

- Chiral separation : Use a Chiral CD-Ph column with a mobile phase of 0.5% KH₂PO₄ (pH 3.5)-methanol (41:59 v/v) to resolve enantiomers .

- Internal standards : Deuterated analogs like this compound improve quantification accuracy by mitigating matrix effects in mass spectrometry .

- Validation : Ensure limits of quantification (LOQ) ≤2.5 ng/mL and inter-/intraday precision (CV <14.2%) .

Q. How is 7-hydroxywarfarin synthesized and purified for experimental use?

- Synthesis : Adjust warfarin solutions to pH <3 with hydrochloric acid to precipitate 7-hydroxywarfarin.

- Purification : Wash precipitates with water (4×5 mL), then dry under vacuum over phosphorus pentoxide for 4 hours .

- Validation : Confirm purity via melting point (157–167°C, ≤4.8°C range) and chromatographic retention time matching reference standards .

Advanced Research Questions

Q. How can researchers design experiments to assess CYP2C9 inhibition by hydroxywarfarin metabolites?

- Enzyme sources : Use recombinant CYP2C9 or pooled human liver microsomes (HLMs) to model metabolic activity .

- Inhibition assays :

- P450-Glo screening : Measure IC₅₀ values for metabolites like 7-, 10-, and 4′-hydroxywarfarins .

- Steady-state kinetics : Perform competitive inhibition studies with S-warfarin as the substrate; calculate inhibition constants (Kᵢ) to compare metabolite potency (e.g., 10-hydroxywarfarin has ~3× higher affinity for CYP2C9 than S-warfarin) .

- Data interpretation : Account for plasma metabolite levels; even weakly inhibitory metabolites (e.g., 7-hydroxywarfarin) may exert significant effects due to high abundance .

Q. How should researchers resolve contradictory data on hydroxywarfarin metabolite inhibition kinetics?

- Variables to assess :

- Enzyme source : Recombinant CYP2C9 vs. HLMs may yield differing Kᵢ values due to cofactor variability .

- Metabolite stereochemistry : Use enantiomerically pure standards (e.g., (S)-7-hydroxywarfarin) to avoid racemic mixture artifacts .

- Secondary metabolism : Consider glucuronidation’s role in reducing metabolite concentrations and feedback inhibition .

- Method optimization : Validate assays with positive controls (e.g., sulfaphenazole for CYP2C9 inhibition) .

Q. What advanced separation techniques improve resolution of warfarin and 7-hydroxywarfarin enantiomers?

- Capillary electrophoresis (CE) :

- Short-column HPLC : Reduce effective capillary length to 10 cm for rapid analysis without compromising sensitivity .

Methodological Considerations

Q. How can deuterated internal standards enhance LC-MS quantification of 7-hydroxywarfarin?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.